molecular formula C9H10BrFO2 B7935908 3-(3-Bromo-5-fluorophenoxy)propan-1-ol

3-(3-Bromo-5-fluorophenoxy)propan-1-ol

Cat. No.: B7935908
M. Wt: 249.08 g/mol
InChI Key: AQBWGOPDOYQKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-5-fluorophenoxy)propan-1-ol is a halogenated propanol derivative characterized by a phenoxy group substituted with bromine (Br) at position 3 and fluorine (F) at position 3. Its molecular formula is C₉H₉BrFO₂, with a molecular weight of 260.07 g/mol.

Properties

IUPAC Name

3-(3-bromo-5-fluorophenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBWGOPDOYQKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenoxy)propan-1-ol typically involves the reaction of 3-bromo-5-fluorophenol with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 3-bromo-5-fluorophenol reacts with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenoxy)propan-1-ol undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

    Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

    Nucleophilic substitution: Various substituted phenoxypropanol derivatives.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Dehalogenated or defluorinated products.

    Coupling reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-(3-Bromo-5-fluorophenoxy)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)propan-1-ol depends on its specific application and the target molecules it interacts with. In general, the presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. These halogen atoms can participate in halogen bonding, which can enhance the compound’s interaction with proteins, enzymes, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Aromatic Ring Molecular Weight (g/mol) Key Functional Groups
3-(3-Bromo-5-fluorophenoxy)propan-1-ol 3-Br, 5-F 260.07 Phenoxy, hydroxyl
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-CH₃ (tolyl) 178.27 Phenoxy, hydroxyl, gem-dimethyl
3-(2-isopropyl-5-methylphenoxy)propan-1-ol (4b) 2-isopropyl, 5-CH₃ 208.29 Phenoxy, hydroxyl, branched alkyl
3-(2-Bromophenyl)propan-1-ol 2-Br 215.08 Phenyl, hydroxyl

Key Observations :

  • Halogenation Effects: The target compound’s dual Br/F substitution increases molecular weight and polarity compared to non-halogenated analogs like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol .
  • Substituent Position: The meta-fluoro and bromo groups in this compound contrast with ortho-substituted analogs like 3-(2-Bromophenyl)propan-1-ol. Ortho-substituents often induce steric hindrance, whereas meta/para positions favor electronic effects .

Physicochemical Properties

  • Solubility: The Br/F substituents increase hydrophobicity compared to non-halogenated analogs but may improve solubility in polar aprotic solvents (e.g., DMSO).
  • Stability : Fluorine’s strong C-F bond enhances metabolic stability, a critical advantage over compounds like 3-(2-Bromophenyl)propan-1-ol, which may undergo faster oxidative degradation .

Biological Activity

3-(3-Bromo-5-fluorophenoxy)propan-1-ol is an organic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and applications based on diverse scientific literature.

The molecular formula of this compound is C10H12BrF2OC_{10}H_{12}BrF_2O, with a molecular weight of approximately 263.10 g/mol. The compound features a bromine atom and a fluorine atom attached to a phenoxy group, which is linked to a propanol moiety.

Synthesis Methods:
The synthesis of this compound typically involves:

  • Starting Materials: 3-bromo-5-fluorophenol and propan-1-ol.
  • Reagents: Sodium hydroxide or potassium carbonate as bases, with palladium on carbon (Pd/C) as a catalyst.
  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Reaction Conditions: Heating at 60–80°C for 12–24 hours.

This synthetic route allows for the selective introduction of the bromine and fluorine substituents, which are crucial for its biological activity.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the range of 10–33 nM in MCF-7 breast cancer cells, indicating potent effects comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
CA-4MCF-73.9
Compound 9hMCF-710
Compound 10pMDA-MB-23123
Compound 10rMCF-733

The mechanism by which this compound exerts its biological effects may involve:

  • Tubulin Interaction: Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Modulation: The compound may interact with specific enzymes or receptors, influencing metabolic pathways critical for cellular proliferation and survival.

Case Studies

Case Study: In Vitro Testing of Anticancer Properties
In a study examining the antiproliferative effects of halogenated phenolic compounds, researchers found that derivatives of this compound significantly inhibited cell growth in breast cancer models. Flow cytometry analysis indicated that treated cells exhibited G2/M phase arrest, leading to increased apoptosis rates .

Case Study: Stability and Degradation
Another investigation assessed the stability of similar compounds under various conditions (acidic, alkaline, oxidative). Results indicated that certain derivatives maintained over 90% stability after exposure to harsh conditions, highlighting their potential as robust therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-5-fluorophenoxy)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(3-Bromo-5-fluorophenoxy)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.